REACTION_CXSMILES
|
[N+:1]([O-:4])([O-:3])=[O:2].[Mg+2:5].[N+:6]([O-:9])([O-:8])=[O:7]>O>[N+:1]([O-:4])([O-:3])=[O:2].[Mg+2:5].[N+:6]([O-:9])([O-:8])=[O:7].[N+:1]([O-:4])([OH:3])=[O:2] |f:0.1.2,4.5.6|
|
Name
|
|
Quantity
|
1.21 mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[Mg+2].[N+](=O)([O-])[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
by dissolving 179.5 g
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])[O-].[Mg+2].[N+](=O)([O-])[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)(O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |